Hydrogen Bond Donor Count: Zero vs. Oxazolidine Analog (CAS 30265-12-4)
The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of its all-oxygen heterocyclic anhydride structure. In contrast, the closest heterocyclic analog, 3,4-dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione (CAS 30265-12-4), contains an NH group within its oxazolidine ring, yielding HBD = 1 [1][2]. This single-donor difference is significant under Lipinski's Rule of Five, where HBD count is a key determinant of oral bioavailability. The zero-donor profile of CAS 75542-29-9 predicts superior passive membrane permeability compared to the oxazolidine analog, all else being equal [1].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 43.4 Ų; XLogP3-AA = 2 |
| Comparator Or Baseline | CAS 30265-12-4: HBD = 1 (oxazolidine N-H); TPSA ~55 Ų (estimated due to NH contribution) |
| Quantified Difference | ΔHBD = 1; ΔTPSA ≈ 11.6 Ų lower for target compound |
| Conditions | Computed physicochemical properties from PubChem (CAS 75542-29-9) and structural analysis of CAS 30265-12-4 |
Why This Matters
A lower HBD count and smaller TPSA predict superior passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, making CAS 75542-29-9 the preferred scaffold when oral bioavailability or cellular penetration is a design objective.
- [1] PubChem CID 12693992: Computed Properties including H-Bond Donor Count = 0, TPSA = 43.4 Ų, XLogP3-AA = 2. View Source
- [2] PubChem: 3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione, CAS 30265-12-4. Structure contains one secondary amine N-H, confirmed by molecular formula C12H11NO3. View Source
